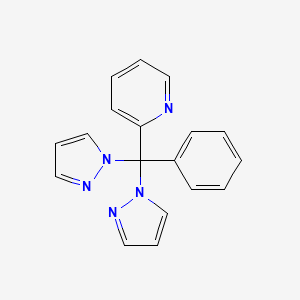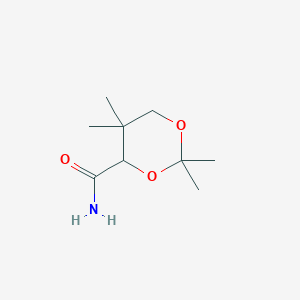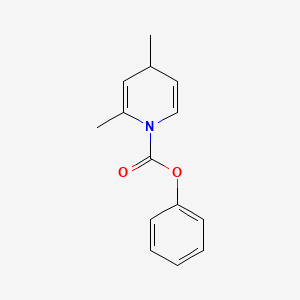![molecular formula C37H42O9S2 B12576004 Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate CAS No. 187727-53-3](/img/structure/B12576004.png)
Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two phenylene rings, each substituted with hexyloxy groups and linked to benzenesulfonate moieties. Its complex structure allows for diverse chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate typically involves multi-step organic reactions. One common method includes the reaction of 5-(hexyloxy)-2,1-phenylene derivatives with carbonyl chloride under controlled conditions to form the carbonyl-bridged intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonate moieties, where nucleophiles like amines or thiols replace the sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate involves its interaction with specific molecular targets. The carbonyl and sulfonate groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the phenylene rings can participate in π-π stacking interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Sodium 5,5′-carbonylbis(isobenzofuran-1,3-dione): A conjugated compound with similar structural features but different functional groups.
3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione]: Another compound with a carbonyl bridge but different substituents.
Properties
CAS No. |
187727-53-3 |
|---|---|
Molecular Formula |
C37H42O9S2 |
Molecular Weight |
694.9 g/mol |
IUPAC Name |
[2-[2-(benzenesulfonyloxy)-4-hexoxybenzoyl]-5-hexoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C37H42O9S2/c1-3-5-7-15-25-43-29-21-23-33(35(27-29)45-47(39,40)31-17-11-9-12-18-31)37(38)34-24-22-30(44-26-16-8-6-4-2)28-36(34)46-48(41,42)32-19-13-10-14-20-32/h9-14,17-24,27-28H,3-8,15-16,25-26H2,1-2H3 |
InChI Key |
KZTBXBGACIHNLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCCCC)OS(=O)(=O)C3=CC=CC=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12575932.png)
![(2S)-2-Acetamido-5-[(9H-fluoren-9-yl)methoxy]-5-oxopentanoate](/img/structure/B12575933.png)

![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)

![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
![1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B12575980.png)

![2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)-](/img/structure/B12575996.png)

![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)
![5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide](/img/structure/B12576023.png)

